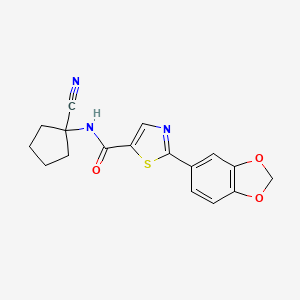
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide is a synthetic compound characterized by a complex structure featuring a thiadiazole ring, an imidazole ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide typically involves several key steps:
Formation of the Thiadiazole Ring: : This step involves the cyclization of appropriate thiourea derivatives with ethyl bromide, in the presence of a base, to form the thiadiazole ring.
Imidazole Ring Attachment: : Subsequent reactions include the alkylation of a 2-methyl-1H-imidazole with a pyridazine derivative, facilitated by nucleophilic substitution reactions.
Final Assembly: : The thiadiazole intermediate is then condensed with the imidazole-pyridazine compound under controlled conditions to form the final product.
These reactions typically require precise conditions, such as anhydrous solvents, controlled temperatures, and specific catalysts to achieve high yields.
Industrial Production Methods
Scaling up these reactions for industrial production necessitates optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. Large-scale synthesis may employ continuous flow reactors to maintain optimal conditions and improve product yield.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized to introduce functional groups or alter existing ones.
Reduction: : Reduction reactions can modify specific parts of the molecule, such as reducing the imidazole ring.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole and imidazole rings.
Common Reagents and Conditions Used
Oxidizing Agents: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Substituting Agents: : Halogenated compounds or nucleophiles such as amines and thiols.
Major Products Formed
The reactions produce various derivatives that can be used for further study or as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide has multiple research applications:
Chemistry: : Used as a precursor for the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activities, such as enzyme inhibition.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: : Utilized in the development of new materials or chemical sensors.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets:
Molecular Targets: : It may bind to enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of biochemical pathways, potentially affecting signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine-3-carboxamide can be compared with other similar compounds such as:
N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-6-(2-ethyl-1H-imidazol-1-yl)pyridazine-3-carboxamide: : Similar in structure but differs in alkyl substituents.
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide: : Lacks the 2-methyl group on the imidazole ring.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6-(2-methylimidazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N7OS2/c1-3-22-13-19-18-12(23-13)15-11(21)9-4-5-10(17-16-9)20-7-6-14-8(20)2/h4-7H,3H2,1-2H3,(H,15,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRKMYRJUDFCEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,6-Dichloropyridine-2-carbonyl)-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B2682913.png)
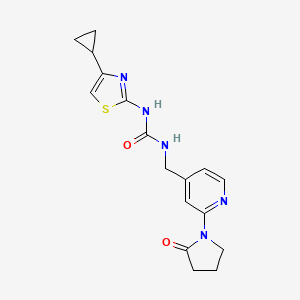
![3-[(2-Fluorophenyl)-methylcarbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2682917.png)
![N-{4-[benzyl(methyl)amino]but-2-yn-1-yl}-2,2-dimethylpropanamide](/img/structure/B2682918.png)
![2-cyclohexyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2682919.png)
![Methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate hydrochloride](/img/structure/B2682920.png)
![5-(4-ethylphenyl)-1-(3-fluoro-4-methylphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2682921.png)
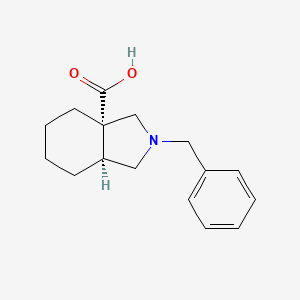
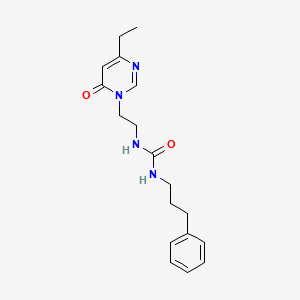
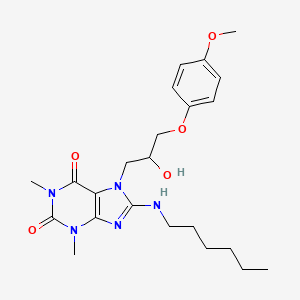
![4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2682928.png)

![N-(3-chlorophenyl)-2-(2,4-dioxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl)acetamide](/img/new.no-structure.jpg)
